Sodium periodate

Catalog No.
S654990
CAS No.
7790-28-5
M.F
HINaO4
M. Wt
214.900 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium periodate

CAS Number

7790-28-5

Product Name

Sodium periodate

IUPAC Name

sodium;periodate

Molecular Formula

HINaO4

Molecular Weight

214.900 g/mol

InChI

InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);

InChI Key

GOPBSKKOGHDCEH-UHFFFAOYSA-N

SMILES

[O-]I(=O)(=O)=O.[Na+]

Solubility

Soluble in cold water, sulfuric, nitric, acetic acids

Synonyms

Periodic Acid (HIO4) Sodium Salt (8CI,9CI); Sodium Periodate (NaIO4) ; Monosodium Metaperiodate; Periodic Acid Sodium Salt; Sodium Metaperiodate; Sodium Metaperiodate (NaIO4);

Canonical SMILES

OI(=O)(=O)=O.[Na]

Isomeric SMILES

[O-]I(=O)(=O)=O.[Na+]

Carbohydrate Analysis

Sodium periodate is widely used in carbohydrate chemistry due to its selective oxidation of vicinal diols (adjacent hydroxyl groups) to dialdehydes. This specific reaction allows researchers to:

  • Determine carbohydrate structure: By observing the cleavage patterns of different carbohydrates upon periodate oxidation, scientists can deduce their structural features, including branching and linkage positions .
  • Analyze glycoconjugates: Periodate oxidation plays a crucial role in analyzing biomolecules like glycoproteins and glycolipids, where carbohydrates are linked to proteins and lipids, respectively. By selectively cleaving the carbohydrate portion, researchers can isolate and study the attached protein or lipid moiety .

Protein Analysis

Sodium periodate exhibits selective oxidation towards specific amino acid residues in proteins:

  • Cleavage of specific bonds: Periodate specifically cleaves the C-C bond between adjacent vicinal hydroxyls (serine and threonine) and the sulfur-containing side chains of cysteine and methionine. This enables targeted protein fragmentation and analysis of specific regions .
  • Modification of protein functionality: Controlled periodate oxidation can introduce aldehyde functionalities into proteins, allowing further chemical modifications for functional studies or conjugation with other biomolecules .

Organic Synthesis

Beyond biological applications, sodium periodate finds use in organic synthesis as a mild and efficient oxidizing agent:

  • Oxidation of alcohols and vicinal diols: Periodate can selectively oxidize various alcohols and vicinal diols to corresponding carbonyl compounds (aldehydes or ketones) under mild reaction conditions .
  • Catalytic oxidation: When combined with other catalysts like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), sodium periodate can participate in catalytic oxidation reactions, offering an efficient and environmentally friendly approach to various organic transformations .

Sodium periodate is an inorganic compound with the chemical formula NaIO4\text{NaIO}_4. It consists of a sodium cation and the periodate anion, making it a strong oxidizing agent. Sodium periodate is typically encountered as a colorless solid and is known for its ability to oxidize various organic compounds, particularly vicinal diols, into aldehydes and ketones. It can exist in two forms: sodium metaperiodate (NaIO4\text{NaIO}_4) and sodium orthoperiodate (Na2H3IO6\text{Na}_2\text{H}_3\text{IO}_6). The compound has a molecular weight of 213.89 g/mol and is characterized by its high reactivity and solubility in water and certain acids but insolubility in typical organic solvents .

The oxidizing action of sodium periodate involves the transfer of oxygen atoms from the periodate anion to the substrate being oxidized. During this process, iodine in IO4- is reduced from +VII to a lower oxidation state, typically +V (IO3-). The specific mechanism can vary depending on the substrate being oxidized [].

In the case of diol cleavage, sodium periodate cleaves the C-C bond between the two hydroxyl groups, forming an aldehyde or ketone. The detailed mechanism involves the formation of a cyclic intermediate and subsequent bond rearrangements [].

  • Eye and Skin Irritant: Sodium periodate can irritate eyes and skin upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat while handling [].
  • Dust Hazard: Inhalation of sodium periodate dust can irritate the respiratory tract. Use a fume hood when working with the powder form [].

  • Oxidation of Diols: Sodium periodate cleaves vicinal diols into aldehydes or ketones through a process known as oxidative cleavage. This reaction involves the formation of cyclic iodate esters followed by their breakdown to yield carbonyl compounds .
  • Reaction with Acids: When reacted with acids, sodium periodate generates periodic acid, which further underscores its role as an oxidizing agent .
  • Decomposition: Upon heating, sodium periodate decomposes into sodium iodate and oxygen gas, highlighting its instability under certain conditions .

Sodium periodate exhibits biological activity primarily through its oxidative properties. It has been utilized in biochemical applications such as:

  • Labeling of Biomolecules: Sodium periodate is effective in selectively oxidizing carbohydrates, particularly those containing vicinal diols, facilitating the attachment of fluorescent tags or biotin for tracking purposes in biological studies .
  • Cross-linking and Modification: The compound can modify glycoproteins and carbohydrates by generating reactive aldehyde groups, which can then participate in further

Sodium periodate can be synthesized through various methods:

  • Electrochemical Oxidation: A modern industrial technique involves the electrochemical oxidation of sodium iodate at a lead dioxide anode. This method is efficient and allows for large-scale production .
  • Oxidation of Iodates: Historically, sodium periodate was produced by oxidizing iodates using chlorine or bromine in the presence of sodium hydroxide. This reaction yields sodium hydrogen periodate, which can be further dehydrated to obtain sodium metaperiodate .
  • Crystallization Techniques: Crystallization from aqueous solutions containing sodium iodate and chlorine can also yield sodium periodate crystals .

Sodium periodate finds diverse applications across various fields:

  • Organic Synthesis: It is widely used as an oxidizing agent in organic chemistry for the synthesis of complex molecules, particularly in the cleavage of diols to form carbonyl compounds .
  • Analytical Chemistry: Sodium periodate has been employed in analytical methods for determining the structure of carbohydrates due to its selective oxidation capabilities .
  • Environmental Chemistry: In recent years, it has been adopted by organizations such as the US Army to replace environmentally harmful chemicals in tracer ammunition due to its lower toxicity profile .

Studies on the interactions of sodium periodate focus on its reactivity with various functional groups:

  • Reactivity with Alcohols: Sodium periodate preferentially reacts with vicinal diols, cleaving them to produce aldehydes. This reaction is significant in organic synthesis as it provides a pathway to generate reactive intermediates .
  • Compatibility with Transition Metals: When used alongside transition metals, sodium periodate enhances oxidation reactions, allowing for more efficient synthesis routes while reducing costs associated with expensive reagents like osmium tetroxide .

Sodium periodate shares similarities with other oxidizing agents but possesses unique characteristics that distinguish it:

CompoundFormulaUnique Features
Sodium MetaperiodateNaIO4\text{NaIO}_4Strong oxidizer; cleaves vicinal diols
Periodic AcidHIO4\text{HIO}_4Similar oxidative properties; used in biochemical assays
Lead TetraacetatePb OAc 4\text{Pb OAc }_4Effective for diol cleavage; more toxic
Potassium PermanganateKMnO4\text{KMnO}_4Strong oxidizer; broader range of applications

Sodium periodate is particularly valued for its specificity in cleaving vicinal diols without affecting other functional groups, making it a preferred reagent in organic synthesis compared to other oxidants like potassium permanganate or lead tetraacetate .

Physical Description

DryPowde

Color/Form

White, tetragonal crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.88173 g/mol

Monoisotopic Mass

214.88173 g/mol

Boiling Point

Decomposes approx 300 °C

Heavy Atom Count

6

Density

3.865 at 16 °C

UNII

98W4A29X43

GHS Hazard Statements

Aggregated GHS information provided by 260 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (44.62%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (55.38%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301 (21.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (30.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (43.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (52.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (28.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (52.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (52.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (43.85%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (43.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

In a pilot study involving 13 patients with advanced stage IV renal cell carcinoma, anti-tumor effects and toxicity of a novel form of adoptive immunotherapy were determined. The protocol utilizes infusions of autologous mononuclear leukocytes treated with the oxidizing mitogen sodium periodate (IO4-) and cultured in medium containing human recombinant interleukin-2 (IL-2), and continuous infusions of low-dose IL-2 (mean +/- SD dose = 39.5 +/- 8.6 X 10(3) U/kg/24 hours). Leukocytes (5 to 10 X 10(9)) were removed by leukapheresis three times per week, mononuclear cells were separated, activated with IO4- and cultured in medium containing IL-2 (500 U/ml) for 48 to 72 hours. The cells were re-infused following the next leukapheresis procedure. IL-2 was administered five days per week. Treatment was continued for two three-week cycles. An increase in peripheral blood mononuclear cells bearing the natural killer cell (NK) surface marker, Leu 11, an increase in NK- and antibody-dependent cell-mediated cytotoxicity, and a slight increase in spontaneous cytotoxicity for non-NK targets were noted. Regressions (more than 50 percent decrease in tumor mass) of pulmonary, liver, bone, or soft tissue metastases were induced in six patients. Severe fluid retention did not develop in any patient and no patient required treatment in the intensive care unit. Five of the patients who showed a response have experienced a relapse at 5.2 +/- 1.0 (mean +/- SD) months. These observations indicate that IO4-/IL-2-activated killer cells plus continuous infusions of low-dose IL-2 can result in regression of metastatic renal cell carcinoma. /Exptl Ther/
... the results of a pilot study that determined the effects of both intermittent injections of periodate and recombinant interleukin-2 (rIL-2)-activated leukocytes and continuous infusions of low doses of rIL-2 on metastases of nine patients with stage IV renal cancer /are reported/. Four patients experienced regressions, two patients stabilized, and only three patients did not respond. The responses of individual lesions in six patients were heterogeneous with regard to both the degree (ranging from cessation of growth to regression to undetectability) and the duration (ranging from less than 3 to up to 8 months). Survival times from the time of diagnosis and from the time of start of the protocol treatment ranged from 12 to 20 months and 6 to 12 months, respectively, for three patients who expired and from 10+ to 28+ months and 6+ to 12+ months, respectively, for six patients who are alive. Only one patient experienced a grade 4 toxicity (transient renal failure requiring hemodialysis). All other toxicities (grades 1-3) were easily controlled and resolved completely after 7 days. /Exptl Ther/
Growth of a human renal cancer cell line in nude mice was inhibited when the renal cancer cells were injected together with oxidizing mitogen-activated human mononuclear cells. /Exptl Ther/

MeSH Pharmacological Classification

Mitogens

Mechanism of Action

Sodium periodate (IO4) exerts a number of biological effects including the enhancement of lymphocyte activation. In this study, /the authors/ investigated its effects on cytotoxicity of human peripheral blood lymphocytes (PBL) and explored the mechanism whereby it exerted these effects. In vitro treatment of human PBL with IO4 augmented their cytotoxicity against K562 myelogenous leukemia cells. IO4 oxidative treatment increased the frequency of effector-to-target cell binding. It also increased cellular ATP levels in effector cells, suggesting that the post-binding cytolytic functions of these cells were also enhanced after treatment with IO4. Moreover, IO4 treatment significantly increased the protein kinase C (PKC) activity of effector cells and induced the translocation of activity in the membrane fraction from the cytosol. H-7, a potent PKC inhibitor, significantly reduced this enhancement of membrane-associated PKC activity at 10 microM and significantly reduced the enhanced cytotoxicity of PBL at the same concentration. These results indicated that IO4 enhanced the binding capacity and post-binding cytolytic functions of PBL and that PKC activation was one mechanism to explain the IO4-induced cellular activation.
Periodate-oxidized ADP and periodate-oxidized ATP stimulate the permeability transition in energized rat liver mitochondria measured as the Ca2+-efflux induced by Ca2+ and Pi. In the presence of Mg2+ and Pi, mitochondria lose intramitochondrial adenine nucleotides at a slow rate. Periodate-oxidized ATP induces a strong decrease of the matrix adenine nucleotides which is inhibited by carboxyatractyloside. Under these conditions, Mg2+ prevents the opening of the permeability transition pore. EGTA prevents the Pi-induced slow efflux of adenine nucleotides, but is without effect on the periodate-oxidized ATP-induced strong decrease of adenine nucleotides. This periodate oxidized ATP-induced strong adenine nucleotide efflux is inhibited by ADP. Periodate-oxidized ATP reduces the increase of matrix adenine nucleotides occurring when the mitochondria are incubated with Mg2+ and ATP. This effect of periodate-oxidized ATP is also prevented by carboxyatractyloside. Periodate-oxidized ATP is not taken up by the mitochondria. It is suggested that periodate-oxidized ATP induces a strong efflux of matrix adenine nucleotides by the interaction with the ADP/ATP carrier from the cytosolic side. The induction of the mitochondrial permeability transition by periodate-oxidized ADP and periodate-oxidized ATP is attributed to two mechanisms-a strong decrease in the intramitochondrial adenine nucleotide content, especially that of ADP, and a stabilization of the c-conformation of the ADP/ATP carrier.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7790-28-5

Wikipedia

Sodium periodate

Methods of Manufacturing

Synthesis starting with sodium iodide: inorg. Syn. 2: 212 (1946) and: 170 (1939)

General Manufacturing Information

Periodic acid (HIO4), sodium salt (1:1): ACTIVE

Interactions

Human peripheral blood mononuclear cells when activated with the oxidizing mitogens, neuraminidase/galactose oxidase or sodium periodate, express cytolytic activity for freshly isolated tumor cells and for a variety of cell lines, including NK-resistant solid tumor lines. Normal lymphoid cells are not targets for cytotoxicity and do not inhibit lysis of susceptible targets mediated by the oxidizing mitogen-activated mononuclear cells. The cytotoxic response is rapidly generated and reaches peak levels at 48 hr. The oxidizing mitogens induce expression of IL 2 receptors on peripheral blood mononuclear cells. Combined treatment of cells with IL 2 and the oxidizing mitogens results in a marked enhancement of cytotoxicity. Enhancement is achieved at levels of IL 2 that alone result in minimal generation of cytotoxic cells.

Dates

Modify: 2023-08-15

Explore Compound Types